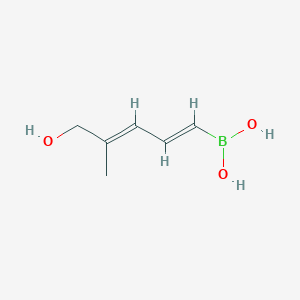
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid: is an organic compound that features both a boronic acid group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-5-Hydroxy-4-methylpenta-1,3-dien-1-yl)boronic acid typically involves the hydroboration of a suitable diene precursor. One common method is the hydroboration-oxidation reaction, where a diene is treated with a borane reagent followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ((1E,3E)-5-Hydroxy-4-methylpenta-1-3-dien-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The conjugated diene system also allows for participation in various pericyclic reactions, contributing to its reactivity.
Comparison with Similar Compounds
Phenylboronic Acid: Similar boronic acid functionality but lacks the conjugated diene system.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated diene.
Allylboronic Acid: Features an allyl group rather than the conjugated diene.
Properties
CAS No. |
165604-91-1 |
|---|---|
Molecular Formula |
C6H11BO3 |
Molecular Weight |
141.96 g/mol |
IUPAC Name |
[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C6H11BO3/c1-6(5-8)3-2-4-7(9)10/h2-4,8-10H,5H2,1H3/b4-2+,6-3+ |
InChI Key |
QXGSBRCWEARTGC-PIXFVPMGSA-N |
Isomeric SMILES |
B(/C=C/C=C(\C)/CO)(O)O |
Canonical SMILES |
B(C=CC=C(C)CO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















